molecular formula C2H7N3S B1274210 2-Methyl-3-thiosemicarbazide CAS No. 6938-68-7

2-Methyl-3-thiosemicarbazide

Cat. No. B1274210
CAS RN: 6938-68-7
M. Wt: 105.17 g/mol
InChI Key: IIGQLQZSWDUOBI-UHFFFAOYSA-N
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Patent
US05750735

Procedure details

Under anhydrous condition, 35 g of diethyloxalate is added, dropwise, to a vigorously stirred solution of 21 g of 2-methyl-3-thiosemicarbazide, 32.4 g of fresh sodium methoxide, and 750 ml of methyl alcohol. The resulting suspension is heated at 60° C. for 4 hours, stirred overnight at room temperature, and heated at 70° C. for 15 hours. The white suspension is cooled to room temperature, 200 ml of ice water is added and the reaction concentrated in vacuo. The residue is cooled to 0° C. and made acidic with 2N hydrochloric acid. The reaction mixture is concentrated, ethyl alcohol is added and the suspension is heated to boiling. The white precipitate is collected, washed with hexane and dried to give 11 g of the crude product. Eight grams of the crude product is heated in methylene chloride and filtered while hot. The collected solid is resuspended in methyl alcohol and a solution of 4N potassium-2-ethyl hexanoate is added. The mixture is cooled to 0° C. and the precipitate collected. The solid is dissolved in water, filtered, and 2N hydrochloric acid is added to the clear 0° C. solution. The resulting precipitate is collected and dried to give 4.1 g of the pure product.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
32.4 g
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]([O:7]CC)=O)C.[CH3:11][N:12]([C:14]([NH2:16])=[S:15])[NH2:13].C[O-].[Na+].CO>C(Cl)Cl>[CH3:11][N:12]1[C:14](=[S:15])[NH:16][C:4](=[O:3])[C:5](=[O:7])[NH:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
CN(N)C(=S)N
Step Three
Name
Quantity
32.4 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
750 mL
Type
reactant
Smiles
CO
Step Five
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Six
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 70° C. for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The white suspension is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The residue is cooled to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
ADDITION
Type
ADDITION
Details
ethyl alcohol is added
TEMPERATURE
Type
TEMPERATURE
Details
the suspension is heated to boiling
CUSTOM
Type
CUSTOM
Details
The white precipitate is collected
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 11 g of the crude product
FILTRATION
Type
FILTRATION
Details
filtered while hot
ADDITION
Type
ADDITION
Details
a solution of 4N potassium-2-ethyl hexanoate is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the precipitate collected
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in water
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
2N hydrochloric acid is added to the clear 0° C. solution
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1NC(C(NC1=S)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 12.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.